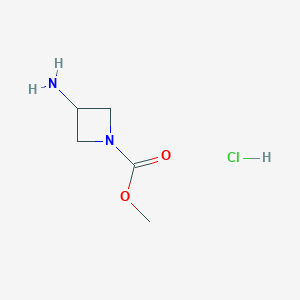

Methyl 3-aminoazetidine-1-carboxylate hydrochloride

描述

Chemical Identity and Nomenclature

Methyl 3-aminoazetidine-1-carboxylate hydrochloride is a heterocyclic compound characterized by a four-membered azetidine ring (three carbons and one nitrogen) substituted with a methyl ester at position 1 and an amino group at position 3. Its molecular formula is C₅H₁₁ClN₂O₂ (molecular weight: 166.61 g/mol), with the hydrochloride counterion contributing to its ionic nature. The free base form, methyl 3-aminoazetidine-1-carboxylate, has the formula C₅H₁₀N₂O₂ (molecular weight: 130.15 g/mol).

Key structural features include:

- A saturated azetidine ring with tetrahedral geometry.

- An amino group (-NH₂) at the C3 position, enhancing nucleophilic reactivity.

- A methyl ester (-COOCH₃) at the C1 position, enabling carbonyl-based functionalization.

| Property | Hydrochloride Salt (C₅H₁₁ClN₂O₂) | Free Base (C₅H₁₀N₂O₂) |

|---|---|---|

| Molecular Weight | 166.61 g/mol | 130.15 g/mol |

| Purity (Typical) | ≥95% | ≥97% |

| Storage Conditions | 4°C (stable) | Room temperature |

| Solubility | High in polar solvents | Moderate in organic solvents |

Table 1: Comparative Properties of Methyl 3-Aminoazetidine-1-Carboxylate Hydrochloride and Free Base

The compound is structurally distinct from other azetidine derivatives, such as methyl azetidine-3-carboxylate hydrochloride (C₅H₁₀ClNO), due to the position of substituents on the ring. Its IUPAC name and InChI identifier (InChI=1S/C5H10N2O2/c1-9-5(8)7-2-4(6)3-7;/h4H,2-3,6H2,1H3;1H) confirm its stereochemical arrangement.

属性

IUPAC Name |

methyl 3-aminoazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c1-9-5(8)7-2-4(6)3-7;/h4H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOAZIAYWVPEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803566-32-6 | |

| Record name | methyl 3-aminoazetidine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes Overview

The preparation of methyl 3-aminoazetidine-1-carboxylate hydrochloride generally involves multi-step synthesis starting from protected azetidine derivatives or azetidinone intermediates. The key steps include:

- Cyclization reactions to form the azetidine ring.

- Protection and deprotection of amino groups.

- Introduction of the methyl carboxylate moiety.

- Conversion to the hydrochloride salt for stability and handling.

Improved Synthesis of 3-Aminoazetidine Derivatives (Based on WO2000063168A1)

A notable synthetic approach involves the use of N-t-butyl-O-trimethylsilylazetidine as a precursor, followed by acid treatment and extraction steps to yield 3-aminoazetidine derivatives:

- Step 1: N-t-butyl-O-trimethylsilylazetidine (2 mol) is added portionwise to hydrochloric acid solution at room temperature, causing an exothermic reaction.

- Step 2: After stirring for 1 hour, the mixture is extracted with ether to remove silyl ethers.

- Step 3: The aqueous layer is basified with NaOH and saturated with potassium carbonate to precipitate the product.

- Step 4: The product is extracted with methylene chloride, dried, and evaporated to yield a white crystalline solid with a 64% yield.

- Step 5: Further reaction steps include mesylation and amination under controlled temperature (55-60°C) for 12 hours, followed by purification.

This method emphasizes careful control of pH, temperature, and solvent extraction to maximize yield and purity of the aminoazetidine intermediate.

Preparation via 1-tert-Butyloxycarbonyl-3-azetidinone Intermediates (Based on CN111362852A)

An alternative industrially scalable method involves the preparation of 1-tert-butyloxycarbonyl-3-azetidinone, a key intermediate that can be converted to methyl 3-aminoazetidine-1-carboxylate hydrochloride:

- Step 1: Cyclization Reaction

- A compound with appropriate alkyl substituents undergoes cyclization with ammonium salts in the presence of halide catalysts such as sodium bromide or potassium iodide.

- Step 2: Palladium-Carbon Catalyzed Reduction

- The cyclized product is subjected to hydrogenation using palladium on carbon to reduce azetidinone to azetidine derivatives.

- Step 3: Boc Protection

- The amino group is protected using Boc anhydride in the presence of organic or inorganic bases (e.g., triethylamine, potassium carbonate).

- Step 4: Acid Treatment

- The Boc-protected compound is treated with organic acids (tartaric, oxalic, citric acids) or inorganic acids (hydrochloric acid) to form the hydrochloride salt.

- Step 5: Final Deprotection and Purification

- The final step involves removal of protecting groups and purification to isolate methyl 3-aminoazetidine-1-carboxylate hydrochloride.

This method offers several advantages:

- High relative yield.

- Strong applicability for industrial scale-up.

- Use of environmentally friendlier solvents and reagents compared to older methods.

- Flexibility in choice of catalysts, bases, and acids to optimize reaction conditions.

Comparative Data Table of Key Preparation Parameters

Research Findings and Notes

- The use of N-t-butyl-O-trimethylsilylazetidine as a precursor allows for a cleaner reaction and easier isolation of the aminoazetidine intermediate.

- The cyclization reaction catalyzed by halide salts offers a simpler and more cost-effective route compared to traditional oxidation methods, which often generate impurities and require environmentally unfriendly solvents like dioxane and DMSO.

- Hydrogenation under controlled pressure and temperature is essential for converting azetidinones to azetidines without over-reduction or side reactions.

- The choice of base and acid in protection and salt formation steps significantly impacts the purity and stability of the final hydrochloride salt.

- The described methods have been validated for industrial scale-up, emphasizing reproducibility and economic feasibility.

化学反应分析

Types of Reactions

Methyl 3-aminoazetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted azetidine derivatives.

科学研究应用

Pharmaceutical Development

Methyl 3-aminoazetidine-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows it to be utilized in the creation of drugs that target various biological pathways. For instance, it has been investigated for its role in synthesizing derivatives that exhibit potential therapeutic effects, particularly in metabolic disorders due to its interaction with glycogen phosphorylase, an enzyme involved in glucose metabolism.

Recent research indicates that methyl 3-aminoazetidine-1-carboxylate hydrochloride may inhibit glycogen phosphorylase, impacting glucose metabolism. This interaction suggests potential applications in developing treatments for diabetes and other metabolic conditions. Further studies are necessary to elucidate its full pharmacological profile and explore its interactions with other enzymes and biological targets.

Synthetic Methodologies

The compound is also valuable in synthetic chemistry due to its reactivity and ability to participate in various chemical reactions. It can be employed in nucleophilic ring-opening or ring-expansion reactions, yielding highly substituted amines or expanded ring systems. Such reactions are crucial for developing complex molecules used in drug discovery .

Case Study: Synthesis of Functionalized Azetidines

A recent study detailed the synthesis of functionalized azetidines using methyl 3-aminoazetidine-1-carboxylate hydrochloride as a precursor. The methodology involved nucleophilic substitutions that led to the formation of diverse bioactive compounds, including potential bronchodilators and anti-inflammatory agents . This demonstrates the compound's versatility as a building block in medicinal chemistry.

Applications in Peptidomimetics

Methyl 3-aminoazetidine-1-carboxylate hydrochloride has been recognized for its utility in peptidomimetics, which are compounds that mimic the biological activity of peptides. Its incorporation into peptide-like structures can enhance stability and bioavailability, making it a candidate for drug design targeting peptide receptors .

作用机制

The mechanism of action of methyl 3-aminoazetidine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Comparison with Structural Analogs

tert-Butyl 3-Aminoazetidine-1-carboxylate Hydrochloride (CAS 1210273-37-2)

- Structural Difference : Replaces the methyl ester with a tert-butyloxycarbonyl (Boc) group.

- Impact: The bulky Boc group enhances steric protection of the amino group, making it a preferred intermediate in multi-step syntheses. However, it reduces solubility in polar solvents compared to the methyl ester .

- Applications: Widely used in coupling reactions, such as with quinoline derivatives, where the Boc group is later deprotected under acidic conditions .

Ethyl 3-Aminoazetidine-1-carboxylate Hydrochloride (CAS 1607274-65-6)

- Structural Difference : Ethyl ester instead of methyl.

- Molecular weight is 180.63 g/mol versus the methyl variant’s 157.21 g/mol (free base) .

- Synthetic Utility : Ethyl esters are less volatile than methyl esters, facilitating purification via distillation .

Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)

- Structural Difference : Cyclopentane ring replaces azetidine.

- Impact: The five-membered ring reduces ring strain, lowering reactivity but improving thermodynamic stability. The amino group’s spatial orientation differs, affecting interactions in biological systems .

- Safety : Similar handling precautions (e.g., avoiding inhalation), but cyclopentane derivatives generally exhibit lower acute toxicity compared to strained azetidines .

Methyl 3-Aminoadamantane-1-carboxylate Hydrochloride (CAS 80110-35-6)

- Structural Difference : Incorporates a rigid adamantane scaffold.

- Impact : Adamantane’s hydrophobicity and rigidity enhance metabolic stability and binding affinity to hydrophobic targets (e.g., viral proteins). Molecular weight (245.75 g/mol ) is significantly higher than azetidine derivatives .

- Applications : Used in antiviral and CNS drug design due to adamantane’s pharmacokinetic advantages .

生物活性

Methyl 3-aminoazetidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

Methyl 3-aminoazetidine-1-carboxylate hydrochloride, with the chemical formula , is characterized by an azetidine ring structure that contributes to its biological activity. The synthesis of this compound typically involves the reaction of azetidine derivatives with carboxylic acids, often using coupling agents to facilitate the formation of the desired ester linkages.

Synthesis Overview:

- Starting Materials: Azetidine derivatives, methyl chloroformate, and appropriate bases (e.g., DBU).

- Reaction Conditions: Usually conducted in solvents like acetonitrile at elevated temperatures.

- Yield: Variability in yield depending on the specific synthetic route employed, with reports indicating yields around 64% for related compounds .

Biological Activity

The biological activity of methyl 3-aminoazetidine-1-carboxylate hydrochloride has been explored in various contexts, particularly concerning its role as a potential therapeutic agent.

The compound acts primarily through modulation of endocannabinoid signaling pathways. It has been shown to inhibit enzymes involved in the metabolism of endocannabinoids, thereby enhancing their levels and prolonging their action within the body. This mechanism is particularly relevant for conditions such as pain, inflammation, and neurodegenerative diseases .

Pharmacological Studies

Recent studies have highlighted several key pharmacological effects:

- Anti-inflammatory Effects: Methyl 3-aminoazetidine-1-carboxylate hydrochloride has demonstrated significant anti-inflammatory properties in preclinical models. It modulates the activity of the α/β-hydrolase domain containing 6 (ABHD6), leading to enhanced signaling through cannabinoid receptors .

- Neuroprotective Effects: In models of traumatic brain injury (TBI), this compound has shown potential neuroprotective effects by augmenting 2-arachidonoylglycerol (2-AG) signaling, which is crucial for neuronal survival and function .

- Metabolic Regulation: The compound is also implicated in metabolic processes, showing promise in conditions like Type-2 diabetes and metabolic syndrome due to its ability to modulate lipid metabolism .

Study 1: Neuroprotection in TBI Models

In a study investigating neuroprotection in TBI models, methyl 3-aminoazetidine-1-carboxylate hydrochloride was administered to rodents following injury. The results indicated a significant reduction in neuronal apoptosis and improved functional recovery compared to control groups. This suggests that modulation of endocannabinoid signaling may play a critical role in neuroprotection .

Study 2: Anti-inflammatory Effects

Another study focused on the compound's anti-inflammatory effects in murine models of arthritis. Treatment with methyl 3-aminoazetidine-1-carboxylate hydrochloride resulted in decreased levels of pro-inflammatory cytokines and improved joint function, indicating its potential as a therapeutic agent for inflammatory diseases .

Data Summary

常见问题

Q. What are the established synthetic routes for Methyl 3-aminoazetidine-1-carboxylate hydrochloride, and how can purity be optimized during synthesis?

The synthesis often involves protecting group strategies for the azetidine ring. For example, tert-butyl 3-aminoazetidine-1-carboxylate (a structurally related precursor) is used in multi-step protocols, where the tert-butyloxycarbonyl (Boc) group is introduced to protect the amine during coupling reactions. Deprotection with hydrochloric acid yields the hydrochloride salt . To optimize purity:

Q. How can the structural integrity of Methyl 3-aminoazetidine-1-carboxylate hydrochloride be validated post-synthesis?

Key characterization methods include:

- 1H-NMR : Peaks for the azetidine ring protons typically appear between δ 3.0–4.5 ppm, with distinct splitting patterns due to ring strain. The methyl ester group resonates near δ 3.7 ppm .

- Mass Spectrometry (MS) : Confirm the molecular ion ([M+H]+) at m/z corresponding to C₅H₁₀ClN₂O₂ (exact mass calculated via high-resolution MS).

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement, which is widely accepted for verifying bond angles and stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent deliquescence and oxidative degradation .

- Avoid prolonged exposure to humidity, as the hydrochloride salt is hygroscopic. Conduct stability studies using accelerated thermal aging (e.g., 40°C/75% RH for 4 weeks) to assess decomposition products via TLC or HPLC .

Advanced Research Questions

Q. How can conflicting NMR data for Methyl 3-aminoazetidine-1-carboxylate hydrochloride be resolved?

Discrepancies in proton splitting or chemical shifts may arise from:

- Ring Conformational Dynamics : Azetidine’s puckering can lead to variable coupling constants. Use variable-temperature NMR to slow ring inversion and resolve overlapping signals .

- Solvent Effects : Compare spectra in deuterated chloroform (CDCl₃) vs. D₂O; hydrochloride salts often show broader peaks in polar solvents due to ion pairing .

- Impurity Interference : Quantify trace solvents (e.g., residual DMF) via 13C-NMR or HSQC, which may obscure key resonances .

Q. What computational methods are suitable for predicting the reactivity of Methyl 3-aminoazetidine-1-carboxylate hydrochloride in medicinal chemistry applications?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM, focusing on the azetidine ring’s strain energy and hydrogen-bonding capacity .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, emphasizing the impact of the hydrochloride salt on solubility and permeability .

Q. How can crystallographic data contradictions (e.g., space group ambiguity) be addressed?

- Twinned Data Analysis : Use SHELXD or SHELXE to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

- High-Resolution Data Collection : Optimize diffraction experiments at synchrotron facilities (λ = 0.7–1.0 Å) to resolve ambiguous electron density maps.

- Validation Tools : Cross-check results with the Cambridge Structural Database (CSD) entries for analogous azetidine derivatives .

Q. What strategies mitigate toxicity risks during in vitro pharmacological testing?

- Dose-Response Profiling : Conduct MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values, accounting for the hydrochloride’s osmotic effects .

- Metabolite Screening : Incubate the compound with liver microsomes (e.g., human S9 fraction) to identify reactive intermediates via LC-HRMS .

- Control for Counterion Effects : Compare hydrochloride salt toxicity with freebase forms using parallel artificial membrane permeability assays (PAMPA) .

Methodological Notes

- Safety Protocols : Always handle the compound in fume hoods with PPE (gloves, lab coat, goggles) due to potential respiratory and dermal irritation .

- Data Reproducibility : Document synthesis and analysis parameters (e.g., NMR shimming, HPLC gradient) in compliance with FAIR principles for open science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。